![molecular formula C9H8Br3N3OS B12465355 2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate](/img/structure/B12465355.png)
2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide is a synthetic organic compound characterized by the presence of a carbamimidoylsulfanyl group and a tribromophenyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide typically involves the reaction of 2,4,6-tribromophenylamine with a suitable carbamimidoylsulfanyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of 2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under optimized conditions. The product is then isolated and purified using large-scale separation techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
科学研究应用
2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers or coatings, with enhanced properties.
作用机制
The mechanism of action of 2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2,4,6-Tribromophenol: A related compound with similar brominated phenyl structure but lacking the carbamimidoylsulfanyl and acetamide groups.
2-(carbamimidoylsulfanyl)acetamide: Similar structure but without the tribromophenyl group.
N-(2,4,6-tribromophenyl)acetamide: Lacks the carbamimidoylsulfanyl group.
Uniqueness
2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C9H8Br3N3OS |
|---|---|
分子量 |
445.96 g/mol |
IUPAC 名称 |
[2-oxo-2-(2,4,6-tribromoanilino)ethyl] carbamimidothioate |
InChI |
InChI=1S/C9H8Br3N3OS/c10-4-1-5(11)8(6(12)2-4)15-7(16)3-17-9(13)14/h1-2H,3H2,(H3,13,14)(H,15,16) |
InChI 键 |
IWCFNBUVADIOEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)NC(=O)CSC(=N)N)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12465288.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)
![2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465307.png)
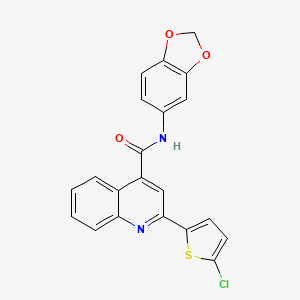
![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12465312.png)
![N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)
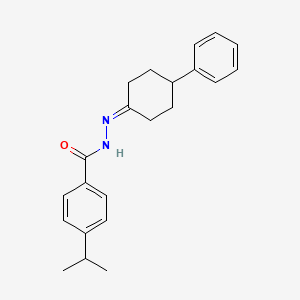
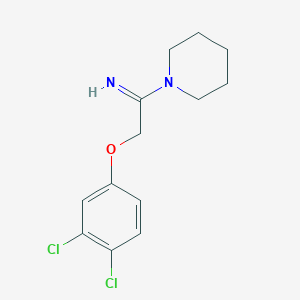
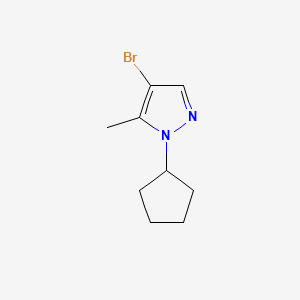
![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate](/img/structure/B12465350.png)
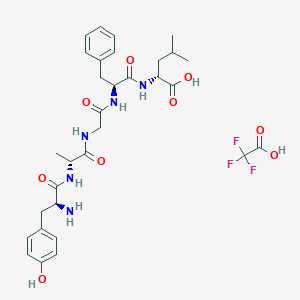
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12465352.png)
